lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]
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Overview
Description
Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] typically involves multiple steps. One common method begins with the preparation of 1,2-benzenedimethanol, which is then subjected to a series of reactions to form the spirocyclic structure. The key steps include:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] involves its interaction with molecular targets and pathways. The compound can modulate enzyme activity, alter signal transduction pathways, and affect gene expression. Specific pathways include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can interfere with signaling pathways, such as those involving G-proteins and second messengers.
Gene Expression: The compound may influence the expression of specific genes by interacting with transcription factors.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have a similar spirocyclic structure and are known for their biological activities.
Spirooxindoles: Another class of spirocyclic compounds with significant pharmaceutical applications.
Uniqueness
Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] is unique due to its specific combination of a benzodioxepine ring and a cyclopropane ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
89675-93-4 |
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Molecular Formula |
C11H11LiO2 |
Molecular Weight |
182.2 g/mol |
IUPAC Name |
lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H11O2.Li/c1-2-4-10-8-13-11(5-6-11)12-7-9(10)3-1;/h1-5H,6-8H2;/q-1;+1 |
InChI Key |
PQJIFAOCPKHANA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1[CH-]C12OCC3=CC=CC=C3CO2 |
Origin of Product |
United States |
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